

5-Hydroxyuracil: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: 5-Hydroxyuracil

Cat. No.: B1221707

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Abstract

5-Hydroxyuracil, a significant product of cytosine oxidation, plays a crucial role in DNA damage and mutagenesis, primarily implicated in GC to AT transition mutations. This technical guide provides an in-depth exploration of the chemical properties, structural features, and biological significance of **5-Hydroxyuracil**. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented, alongside a summary of its key quantitative data. Visual diagrams generated using Graphviz illustrate its formation pathway and mutagenic mechanism, offering a clear visual representation of its biological context. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of DNA repair, cancer biology, and therapeutic development.

Chemical Properties of 5-Hydroxyuracil

5-Hydroxyuracil, also known by its IUPAC name 2,4,5-Pyrimidinetriol, is a pyrimidine derivative.^[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|---------------------|---|--------------|
| IUPAC Name | 2,4,5-Pyrimidinetriol | [1] |
| Other Names | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione, Isobarbituric acid | [1][2] |
| CAS Number | 496-76-4 | [1][2] |
| Chemical Formula | C ₄ H ₄ N ₂ O ₃ | [1] |
| Molecular Weight | 128.09 g/mol | [2] |
| Melting Point | >300 °C (decomposes) | |
| pKa (predicted) | 8.55 ± 0.10 | |
| Density (predicted) | 1.605 ± 0.06 g/cm ³ | |
| Solubility | Slightly soluble in aqueous base, DMSO, and Methanol | |

Structure and Tautomerism

The structure of **5-Hydroxyuracil** is characterized by a pyrimidine ring with hydroxyl and keto substitutions. A key feature of its structure is the existence of tautomeric forms. While it can exist in a keto-enol tautomerism, the enol form at the 5th position is favored due to the conjugation of the enolic double bond, which allows for the formation of an intramolecular hydrogen bond.[1] At the 2nd and 4th positions, the keto form is the more stable and predominant tautomer.[1]

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for elucidating the detailed structure and electronic properties of **5-Hydroxyuracil**.

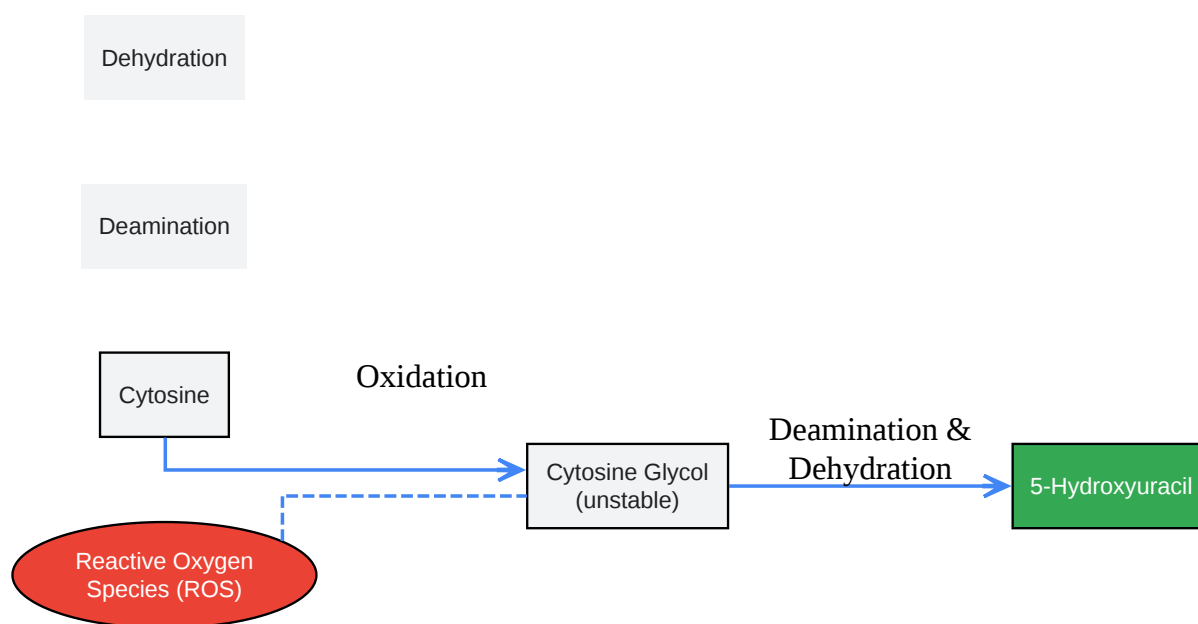
Biological Significance and Mutagenic Pathway

5-Hydroxyuracil is a major product of the oxidative deamination of cytosine in DNA, a process initiated by reactive oxygen species (ROS).[1] This modification is of significant biological

interest as it does not distort the DNA double helix and can be bypassed by DNA polymerases during replication.[1] However, it has a high propensity to mispair with adenine, leading to GC to AT transition mutations, which are one of the most common types of mutations observed in aerobic organisms.[1]

Formation of 5-Hydroxyuracil from Cytosine Oxidation

The formation of **5-Hydroxyuracil** from cytosine is a multi-step process initiated by oxidative stress. The pathway involves the formation of unstable intermediates which then lead to the more stable **5-Hydroxyuracil**.

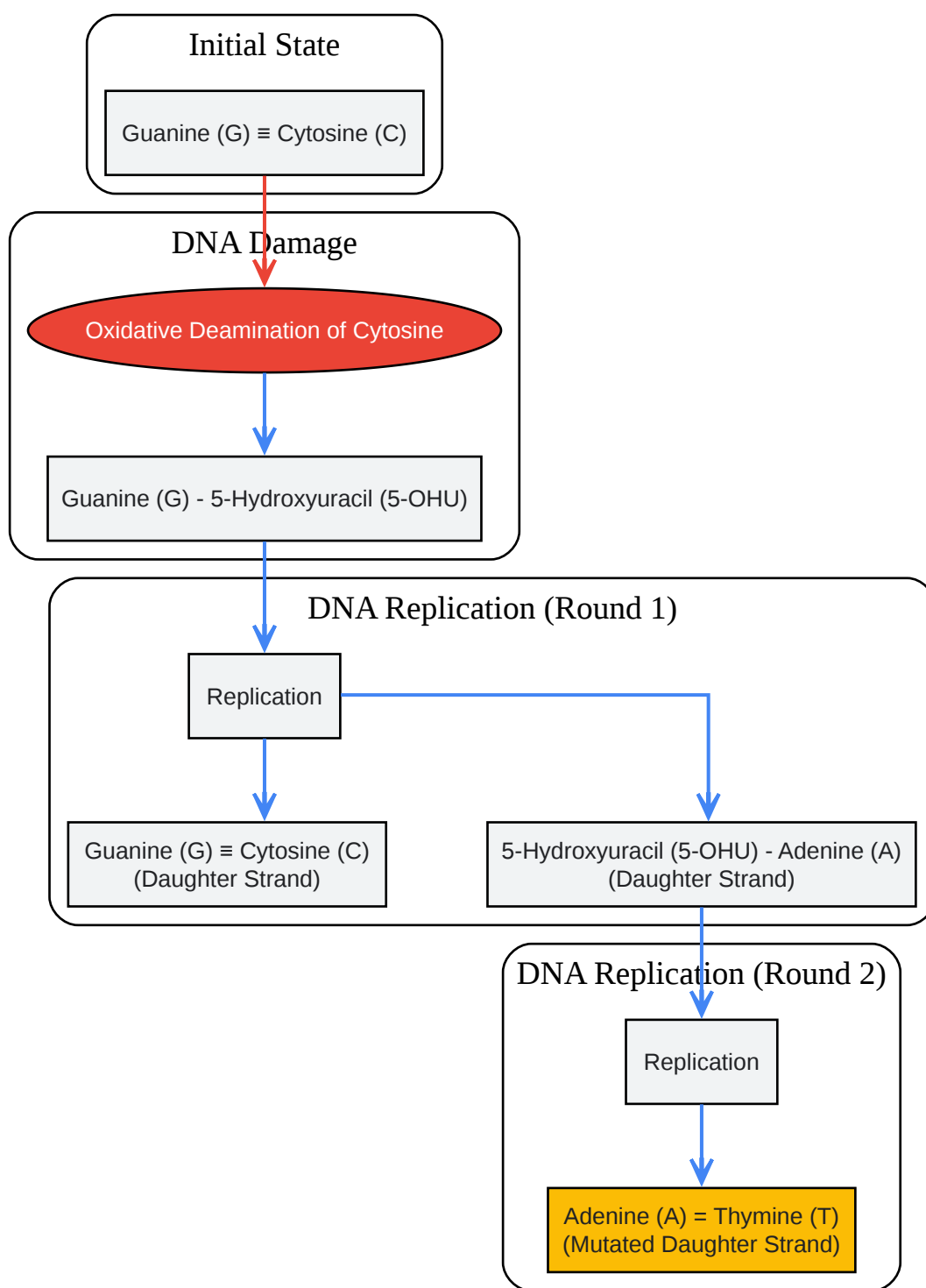


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Formation of **5-Hydroxyuracil** from Cytosine.

Mutagenic Pathway: GC to AT Transition

The presence of **5-Hydroxyuracil** in a DNA strand can lead to a point mutation during DNA replication. Its ability to stably base-pair with adenine is the primary mechanism for the observed GC to AT transitions.



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GC to AT transition mutation induced by **5-Hydroxyuracil**.

Experimental Protocols

Synthesis of 5-Hydroxyuracil

A plausible synthetic route to **5-Hydroxyuracil** can be adapted from the synthesis of related 5-substituted uracils, such as the hydroxymethylation of uracil followed by appropriate modification or starting from a pre-functionalized precursor like 5-bromouracil.

Materials:

- Uracil or 5-bromouracil
- Appropriate reagents for hydroxylation (e.g., a source of hydroxyl radicals or a suitable nucleophilic substitution strategy)
- Solvents (e.g., water, acetic acid)
- Catalysts (if required)
- Buffers for pH control
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification supplies (silica gel for chromatography, recrystallization solvents)

Procedure (Conceptual):

- **Reaction Setup:** Dissolve the starting material (e.g., 5-bromouracil) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.
- **Reagent Addition:** Slowly add the hydroxylating agent. The reaction conditions (temperature, time) will be dependent on the specific chemical route chosen. For instance, hydrolysis of 5-bromouracil might be achieved under basic conditions.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the mixture is cooled, and the crude product is isolated. This may involve neutralization, extraction, and solvent evaporation.

- Purification: The crude **5-Hydroxyuracil** is purified, typically by recrystallization or column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization

Objective: To confirm the chemical structure of **5-Hydroxyuracil** by analyzing the chemical shifts, coupling constants, and integration of proton (^1H) and carbon (^{13}C) signals.

Sample Preparation:

- Dissolve 5-10 mg of purified **5-Hydroxyuracil** in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters (Conceptual):

- Spectrometer: 400 MHz or higher.
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition Parameters (Conceptual):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096.
- Relaxation Delay: 2-5 seconds.

Objective: To identify the functional groups present in **5-Hydroxyuracil** by analyzing the vibrational frequencies of its chemical bonds.

Sample Preparation:

- Prepare a KBr pellet by mixing a small amount of **5-Hydroxyuracil** with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, a thin film can be prepared by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the sample in the spectrometer.
- Acquire the spectrum over a range of 4000-400 cm^{-1} .

Objective: To determine the wavelength of maximum absorbance (λ_{max}) of **5-Hydroxyuracil**, which is characteristic of its electronic structure.

Sample Preparation:

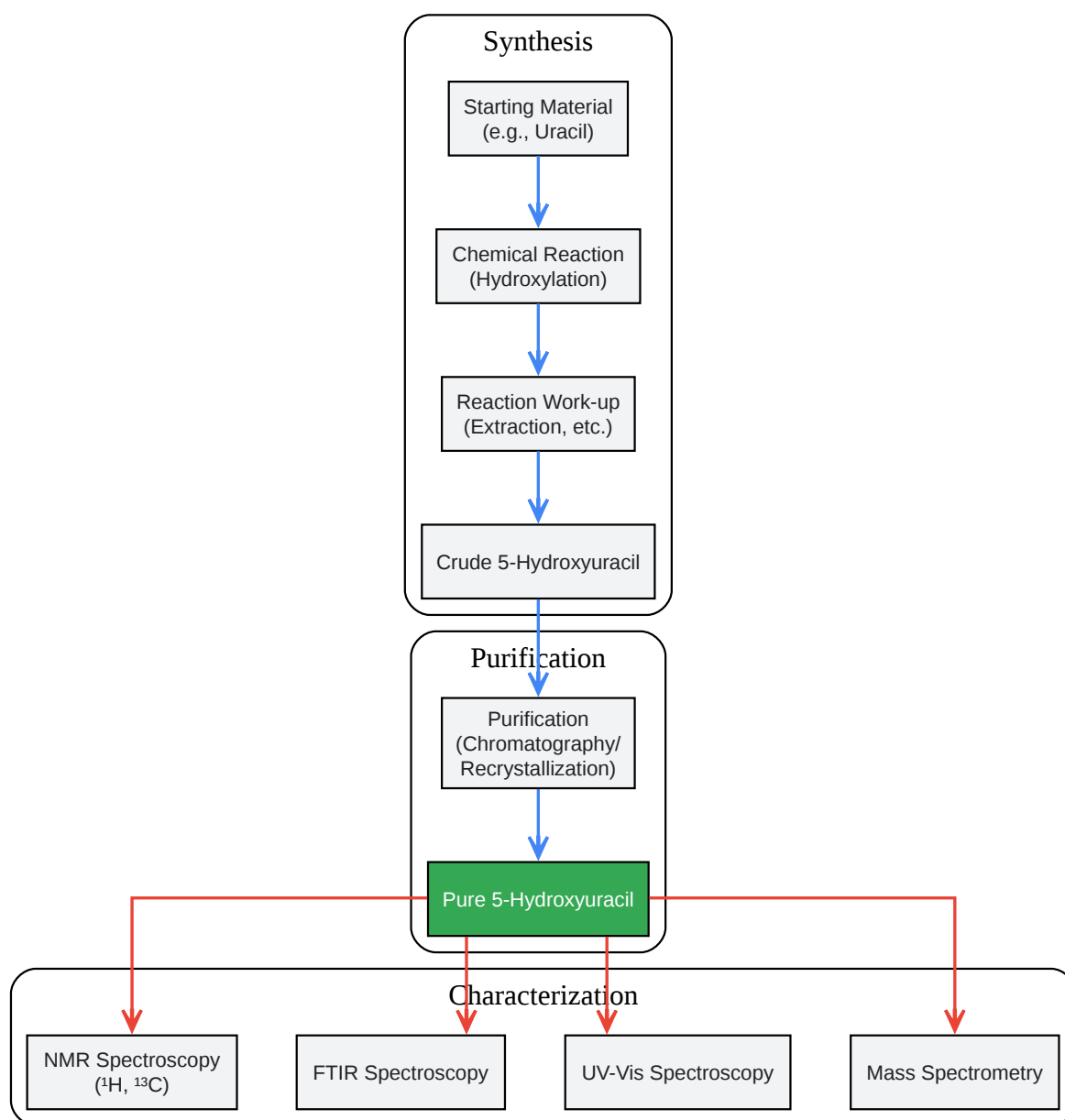
- Prepare a dilute solution of **5-Hydroxyuracil** in a suitable solvent (e.g., water or buffer). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.
- Use a quartz cuvette for measurements in the UV range.

Data Acquisition:

- Record a baseline spectrum of the solvent-filled cuvette.
- Fill the cuvette with the sample solution and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
- Identify the λ_{max} from the resulting spectrum.

Experimental and Characterization Workflow

The overall workflow for the synthesis and characterization of **5-Hydroxyuracil** is a systematic process to ensure the purity and correct identification of the final product.



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Workflow for the synthesis and characterization of **5-Hydroxyuracil**.

Conclusion

5-Hydroxyuracil is a chemically and biologically important molecule that lies at the intersection of DNA damage, repair, and mutagenesis. A thorough understanding of its chemical properties and structure is essential for researchers in molecular biology, oncology, and medicinal chemistry. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the roles of **5-Hydroxyuracil** in various cellular processes and for the development of novel therapeutic strategies targeting DNA repair pathways.

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